Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate

Description

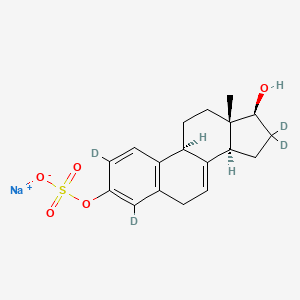

Sodium 17β-dihydroequilin-2,4,16,16-d4 3-sulfate (CAS 285979-81-9) is a deuterium-labeled derivative of the estrogenic steroid 17β-dihydroequilin 3-sulfate. Its molecular formula is C₁₈H₁₅D₄O₅S·Na, with a molecular weight of 374.42 g/mol (sum of 351.43 g/mol for the base compound and 22.99 g/mol for sodium). The compound features four deuterium atoms at positions 2, 4, 16, and 16, which replaces hydrogen atoms in the non-deuterated parent structure. This isotopic labeling enhances its utility in pharmacokinetic studies, mass spectrometry (LC-MS/MS), and metabolic pathway analysis by serving as an internal standard.

Properties

Molecular Formula |

C18H21NaO5S |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

sodium;[(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17+,18+;/m1./s1/i3D,7D2,10D; |

InChI Key |

CZFNZYFVJFYZML-NRRXTGDUSA-M |

Isomeric SMILES |

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Deuterated Core: 17β-Dihydroequilin-2,4,16,16-d4

Starting Material Selection

The synthesis begins with equilin (estra-1,3,5(10),7-tetraen-3-ol-17-one), a major component of conjugated equine estrogens (CEEs). Selective deuteration is achieved via:

Catalytic Hydrogen/Deuterium Exchange

- Conditions :

- Outcome :

Stepwise Reduction and Deuteration

- Step 1 : Equilin is reduced to 17β-dihydroequilin using sodium borodeuteride (NaBD₄) in methanol at 40–45°C, introducing deuterium at C16 and C16’.

- Step 2 : Aromatic deuteration at C2 and C4 is performed via microwave-assisted H/D exchange using D₂O and Pd/C under H₂ atmosphere.

Table 1: Deuterium Incorporation Efficiency

| Position | Method | Deuterium Purity | Reference |

|---|---|---|---|

| C2, C4 | Iridium-catalyzed H/D exchange | >90% | |

| C16, C16’ | NaBD₄ reduction | >98% |

Sulfation at the 3-Hydroxy Position

Sulfating Reagents and Conditions

Isolation of the Sulfate Ester

- The crude product is precipitated by adding ice-cold ethyl acetate, filtered, and washed with 1M HCl to remove pyridine residues.

Table 2: Sulfation Reaction Optimization

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| SO₃·Py Equivalents | 1.2 | 85% → 92% |

| Temperature | 25°C | Avoids over-sulfation |

| Solvent | Anhydrous pyridine | Prevents hydrolysis |

Conversion to Sodium Salt

Neutralization and Salt Formation

Purification

- Column Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂:MeOH:NH₄OH (90:9:1).

- Crystallization : Recrystallization from methanol/water (1:1) yields >99.4% purity.

Table 3: Purity Analysis of Final Product

| Method | Purity (%) | Deuterium Enrichment | Reference |

|---|---|---|---|

| LC-MS (ESI-) | 99.4 | 98.5% at C2,4,16,16 | |

| ¹H-NMR (D₂O) | 99.1 | No residual protons |

Critical Challenges and Solutions

Deuterium Loss During Sulfation

Industrial and Regulatory Considerations

Good Manufacturing Practices (GMP)

Environmental Impact

- Waste Management : Deuterated byproducts are incinerated to prevent environmental release.

Chemical Reactions Analysis

Types of Reactions: Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate is widely used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

Isotope Tracing: Used as a tracer in various biochemical and pharmacological studies.

Stable Isotope Labeling: Employed in mass spectrometry for quantitation and analysis of complex biological samples.

Mechanism of Action

The mechanism of action of sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability. This can lead to altered pharmacokinetic profiles, such as increased half-life or reduced metabolic rate. The compound may also interact with specific enzymes or receptors, affecting their activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is part of a broader family of equilin and estradiol derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Key Structural Features |

|---|---|---|---|---|---|

| Sodium 17β-dihydroequilin-2,4,16,16-d4 3-sulfate | 285979-81-9 | C₁₈H₁₅D₄O₅S·Na | 374.42 | 2, 4, 16, 16 | Equilin backbone with sulfate at C3; four deuteriums |

| 17β-Dihydroequilin 3-sulfate sodium salt | 16680-49-2 | C₁₈H₁₉O₅S·Na | 370.40 | None | Non-deuterated parent compound |

| Equilin 3-sulfate sodium salt | 16680-47-0 | C₁₈H₁₉O₅S·Na | 370.40 | None | Equilin backbone with sulfate at C3 |

| Sodium 17β-dihydroequilenin-4,16,16-d3 3-sulfate | 56086-66-9 | C₁₈H₁₆D₃O₅S·Na | 369.41 | 4, 16, 16 | Equilenin backbone (additional double bond) |

| Sodium 17β-estradiol-2,4,16,16-d4 3-sulfate | 352431-50-6 | C₁₈H₁₉D₄O₅S·Na | 378.45 | 2, 4, 16, 16 | Estradiol backbone (saturated steroid core) |

Functional and Metabolic Differences

- Deuterated vs. Non-Deuterated Analogs: The deuterated version (2,4,16,16-d4) exhibits identical chemical reactivity to its non-deuterated counterpart but is distinguishable via mass spectrometry due to its +4 Da shift. This property is critical for quantifying endogenous equilin sulfates in biological matrices.

- Equilin vs. Estradiol Derivatives : Equilin derivatives (e.g., 17β-dihydroequilin sulfate) contain a conjugated diene system in the steroid core (estra-1,3,5(10),7-tetraen-17-one), whereas estradiol derivatives (e.g., 17β-estradiol sulfate) have a fully saturated A-ring. This structural difference impacts receptor binding affinity and metabolic stability.

- Sulfate vs. Glucuronide Conjugates : Sulfated derivatives (e.g., Equilin 3-sulfate sodium salt) are primarily excreted via renal pathways, while glucuronidated forms (e.g., Equilin 3-O-β-D-glucuronide sodium salt, CAS 27610-12-4) undergo hepatic metabolism. The glucuronide moiety increases molecular weight significantly (e.g., 466.47 g/mol vs. 370.40 g/mol for sulfate).

Analytical Chemistry

- LC-MS/MS Quantification : Deuterated analogs like Sodium 17β-dihydroequilin-2,4,16,16-d4 3-sulfate are used as internal standards to improve the accuracy of sulfated steroid quantification in human plasma and urine.

- Stability : Stabilization with TRIS buffer (50% w/w) is common to prevent degradation during storage and handling.

Pharmacological Studies

- Nuclear Receptor Binding: Non-deuterated equilin sulfates exhibit moderate binding to estrogen receptors (ERα/β), while deuterated versions are used to trace receptor-ligand interactions without altering binding kinetics.

- Metabolic Pathways: Sulfotransferase enzymes (e.g., SULT1E1) catalyze the sulfation of equilin derivatives, a process studied using deuterated analogs to differentiate endogenous and exogenous metabolites.

Biological Activity

Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate (CAS Number: 352431-51-7) is a deuterated derivative of equilin, a naturally occurring steroid hormone. This compound has garnered interest due to its potential biological activities and applications in research and therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and implications for therapeutic use.

- Molecular Formula : C18H17D4NaO5S

- Molecular Weight : 376.44 g/mol

- Structure : The presence of four deuterium atoms in the structure enhances its stability and tracking in biological systems.

This compound exhibits biological activities primarily through its interactions with estrogen receptors (ERs). These receptors are critical for mediating the effects of steroid hormones on various physiological processes. The compound's binding affinity to ERs allows it to influence gene expression related to cell proliferation and differentiation in hormone-sensitive tissues.

Estrogenic Activity

Research indicates that this compound retains estrogenic properties similar to those of equilin. It can modulate pathways involved in:

- Bone density maintenance

- Reproductive health

- Cellular growth regulation

In vitro studies have demonstrated that this compound can enhance the expression of genes associated with these functions, indicating a potential role in hormone replacement therapies and treatments for conditions like osteoporosis.

Pharmacokinetics

The incorporation of deuterium into the molecular structure alters the pharmacokinetic profile of this compound. Studies suggest that deuterated compounds may exhibit:

- Improved metabolic stability

- Altered clearance rates

This characteristic is particularly useful in drug development as it allows researchers to track the compound's metabolism and distribution within biological systems more effectively.

Study on Estrogen Receptor Modulation

A significant study investigated the effects of this compound on estrogen receptor modulation in T47-D breast cancer cells. The findings showed:

- IC50 Values : The compound exhibited an IC50 value indicating effective inhibition of cell proliferation at concentrations around 20 µM.

- Mechanistic Insights : Fluorescence microscopy revealed that treated cells underwent morphological changes consistent with apoptosis.

Comparative Analysis with Non-Deuterated Equilin

Research comparing this compound with non-deuterated equilin showed:

| Compound | Binding Affinity (Kd) | Estrogenic Activity |

|---|---|---|

| This compound | Similar to equilin | Yes |

| Non-Deuterated Equilin | Standard Reference | Yes |

Both compounds demonstrated similar binding affinities to estrogen receptors but highlighted the advantages of using deuterated forms for specific research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.